4-Hexen-1-YN-3-one

Descripción

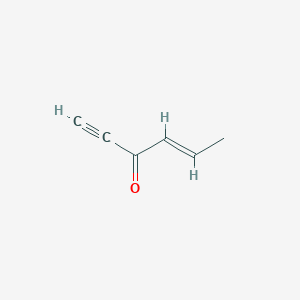

4-Hexen-1-yn-3-one (CAS: 13061-80-8) is an enynic ketone with the molecular formula C₆H₆O (molecular weight: 94.12 g/mol) . Its structure features a conjugated system comprising a triple bond (C≡C) at position 1-2 and a ketone group (C=O) at position 3, along with a double bond (C=C) at position 4-5 (Figure 1). This unique arrangement confers high reactivity, making it valuable in synthetic organic chemistry but also contributing to significant toxicity hazards.

Propiedades

Número CAS |

13061-80-8 |

|---|---|

Fórmula molecular |

C6H6O |

Peso molecular |

94.11 g/mol |

Nombre IUPAC |

(E)-hex-4-en-1-yn-3-one |

InChI |

InChI=1S/C6H6O/c1-3-5-6(7)4-2/h2-3,5H,1H3/b5-3+ |

Clave InChI |

UCQNRUHGBZEFQY-HWKANZROSA-N |

SMILES |

CC=CC(=O)C#C |

SMILES isomérico |

C/C=C/C(=O)C#C |

SMILES canónico |

CC=CC(=O)C#C |

Sinónimos |

4-Hexen-1-yn-3-one |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties:

- Boiling Point : 145°C at 747 mm Hg .

- Toxicity : Acute oral LD₅₀ in rats: 71 mg/kg; skin irritation (MLD: 10 mg/24H in rabbits); lethal inhalation (LCLo: 13 ppm/4H in rats) .

- Reactivity: Undergoes addition reactions (e.g., bromination, hydrobromination) and cyclization due to the conjugated enynone system .

Comparison with Structurally Similar Compounds

The reactivity, toxicity, and applications of 4-Hexen-1-yn-3-one are best understood by comparing it to analogous compounds, including enones, ynones, and other enynic ketones.

Table 1: Structural and Functional Comparison

Reactivity Comparison

- Enynones vs. Enones/Ynones: The conjugated triple and double bonds in 4-Hexen-1-yn-3-one enable unique reactivity, such as regioselective additions. For example, dimethylamine adds to the triple bond in 4-Hexen-1-yn-3-one, forming cyclic intermediates, whereas simple enones (e.g., 1-Hexen-3-one) undergo Michael additions preferentially at the α,β-unsaturated ketone . Gold-catalyzed cyclizations, common in ynones (e.g., 4-Hexyne-3-one), are less documented for enynones but may occur due to the triple bond’s electrophilicity .

- Thermal Stability: 4-Hexen-1-yn-3-one decomposes upon heating, releasing toxic fumes (e.g., NO, HCl), unlike less reactive enones like 5-Hexen-2-one, which exhibit higher thermal stability .

Discrepancies and Limitations in Data

- Molecular Formula : erroneously lists the formula as C₆H₁₀O, conflicting with C₆H₆O in and . The correct formula is C₆H₆O, as validated by molecular weight calculations .

- Boiling Point Variability : Predicted values (e.g., 277.6°C for 5-Hexen-2-one ) highlight the need for experimental validation, especially for reactive compounds.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.